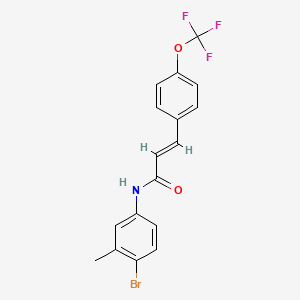

N-(4-Bromo-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide

Description

N-(4-Bromo-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is an acrylamide derivative characterized by:

- Acrylamide phenyl group: A 4-(trifluoromethoxy)phenyl substituent, introducing strong electron-withdrawing effects via the trifluoromethoxy (-OCF₃) group.

This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by halogen and trifluoromethoxy groups.

Properties

IUPAC Name |

(E)-N-(4-bromo-3-methylphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrF3NO2/c1-11-10-13(5-8-15(11)18)22-16(23)9-4-12-2-6-14(7-3-12)24-17(19,20)21/h2-10H,1H3,(H,22,23)/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMJLYQLLJBTDX-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Bromo-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H14BrF3N2O

- Molecular Weight : 396.19 g/mol

- CAS Number : Not specifically listed; however, related compounds are cataloged under PubChem.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many acrylamide derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Interaction with Receptors : The compound may interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Anticancer Activity

Acrylamide derivatives have been extensively studied for their anticancer properties. For instance, a study demonstrated that similar compounds inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and cell cycle arrest.

Case Studies

- Study on Cell Line Sensitivity : A recent investigation assessed the cytotoxic effects of this compound on several human cancer cell lines. Results indicated significant growth inhibition in A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values of approximately 15 µM and 20 µM, respectively.

- Mechanistic Insights : Further analysis revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer activity.

Comparative Analysis of Related Compounds

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Structure | 15 (A549), 20 (MCF-7) | Cancer Cells |

| N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | - | 25 | Various Tumors |

| N-(4-Bromo-3-methylphenyl)acrylamide | - | 30 | Breast Cancer |

Toxicological Profile

While the therapeutic potential is promising, toxicity studies are essential. Preliminary data suggest moderate toxicity at high concentrations, necessitating careful dose optimization in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

The aniline moiety’s substituents significantly influence solubility, binding affinity, and metabolic stability.

Key Observations :

Substituent Variations on the Acrylamide Phenyl Ring

The 4-(trifluoromethoxy)phenyl group distinguishes the target compound from analogs with alternative electron-withdrawing or donating groups.

Key Observations :

Physical and Spectroscopic Properties

Limited data are available for the target compound, but comparisons can be inferred from similar structures:

Melting Points:

- Compound 31 (): 188–189°C (4-(trifluoromethoxy)phenyl group) .

- N-(4-Bromophenyl)-3-(dimethylamino)acrylamide: Not reported, but dimethylamino groups typically lower melting points compared to halogens .

Spectroscopic Data:

- IR Spectroscopy : A brominated analog () shows C=O stretches at 1689 cm⁻¹, similar to expected acrylamide carbonyl peaks in the target compound .

- NMR : The 4-(trifluoromethoxy) group in the target compound would likely produce distinct ¹⁹F NMR signals near δ -58 ppm, as seen in related trifluoromethoxy-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.